molecular formula C25H28N4O B11138967 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11138967
M. Wt: 400.5 g/mol
InChI Key: DSQIYOQDZIRYOB-UHFFFAOYSA-N
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Description

5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring substituted with a diphenylmethyl group, an oxazole ring, and a carbonitrile group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine.

    Oxazole Ring Formation: The next step includes the cyclization of a suitable precursor, such as 2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile, with the piperazine derivative.

    Final Coupling: The final step involves coupling the piperazine derivative with the oxazole ring under specific conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it into an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or nitric acid can be employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines or other reduced derivatives of the carbonitrile group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, derivatives of this compound have shown promise in preclinical studies as potential treatments for neurological disorders and certain types of cancer. Its ability to cross the blood-brain barrier and interact with central nervous system receptors is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings.

Mechanism of Action

The mechanism of action of 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to and modulate receptor activity. The oxazole ring and carbonitrile group contribute to the compound’s ability to form hydrogen bonds and electrostatic interactions with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Piperazin-1-yl)-2-aryloxazoles: These compounds share the piperazine and oxazole rings but differ in their substituents, leading to variations in biological activity.

    5-[(4-Arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles: These derivatives include a sulfonyl group, which can significantly alter their chemical and biological properties.

Uniqueness

5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diphenylmethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H28N4O/c1-19(2)17-23-27-22(18-26)25(30-23)29-15-13-28(14-16-29)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,24H,13-17H2,1-2H3

InChI Key

DSQIYOQDZIRYOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(O1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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